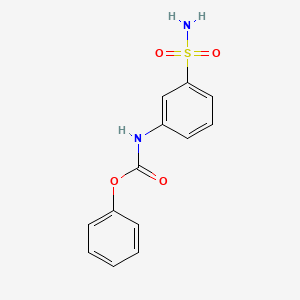

苯基 N-(3-磺酰苯基)氨基甲酸酯

描述

Phenyl N-(3-sulfamoylphenyl)carbamate, also known as Furosemide, is a compound with the molecular formula C13H12N2O4S and a molecular weight of 292.31 g/mol . It is widely used as a diuretic drug.

Synthesis Analysis

The synthesis of carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method uses Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . N-Substituted carbamoyl chlorides can also be formed in situ and subsequently reacted with substituted phenols .Molecular Structure Analysis

The molecular structure of phenyl N-(3-sulfamoylphenyl)carbamate consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

Carbamates like phenyl N-(3-sulfamoylphenyl)carbamate can undergo various chemical reactions. For instance, they can participate in carbamoylation reactions . They can also undergo aminolysis, which involves the cleaving of the C-O bond, the generation of the C-N bond, and proton migration .科学研究应用

合成和抗菌活性

苯基 N-(3-磺酰苯基)氨基甲酸酯作为磺酰胺氨基甲酸酯的一部分,已被合成用于潜在的抗菌应用。新型杂合磺酰胺氨基甲酸酯被合成并对其抗菌活性进行了评估。一些衍生物对测试的细菌表现出显着的活性,突出了它们在抗菌应用中的潜力 (Hussein,2018)。

抗惊厥特性

包括与苯基 N-(3-磺酰苯基)氨基甲酸酯相关的化合物的一类氨基甲酸酯衍生物已因其抗惊厥特性而被探索。这些研究揭示了它们在治疗癫痫等疾病中的潜力 (Odi 等人,2021)。

抗癌活性

包括那些与苯基 N-(3-磺酰苯基)氨基甲酸酯结构相似的氨基甲酸酯,因其抗癌特性而受到研究。这些化合物对某些类型的白血病表现出活性,表明它们在癌症治疗中的潜在作用 (Nasr、Paull 和 Narayanan,1985)。

镍催化的交叉偶联反应

该化合物已用于镍催化的交叉偶联反应中,这是一个在有机化学领域很重要的过程。此类应用有助于开发新的合成方法 (Leowanawat、Zhang 和 Percec,2012)。

作用机制

Target of Action

Carbamates are known to interact with various enzymes and receptors. The specific targets would depend on the structure and functional groups of the specific carbamate derivative .

Mode of Action

Carbamates typically work by making drug-target interactions through their carbamate moiety . They can modulate inter- and intramolecular interactions with the target enzymes or receptors .

Biochemical Pathways

The affected pathways would depend on the specific targets of the carbamate derivative. Carbamates have been used in a wide range of applications, from pesticides to therapeutic agents, affecting various biochemical pathways .

Pharmacokinetics

Carbamates generally display good chemical and proteolytic stabilities, which can enhance their bioavailability . They are often used as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Result of Action

The molecular and cellular effects would depend on the specific targets and pathways affected by the carbamate derivative. For example, some carbamates used as pesticides act as inhibitors of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of the postsynaptic membrane .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of carbamates .

属性

IUPAC Name |

phenyl N-(3-sulfamoylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-20(17,18)12-8-4-5-10(9-12)15-13(16)19-11-6-2-1-3-7-11/h1-9H,(H,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTSGABACXLUHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(3,5-dimethoxybenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B1416433.png)

![(3-[(4-Pyrimidin-2-ylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B1416434.png)

![{2-[(2-Oxo-2-phenylethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416435.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)